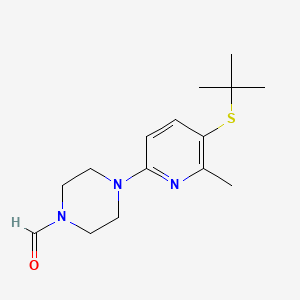

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Description

This compound features a piperazine-1-carbaldehyde core substituted at the 4-position with a 5-(tert-butylthio)-6-methylpyridin-2-yl group. The tert-butylthio moiety enhances lipophilicity and metabolic stability, while the 6-methyl group on the pyridine ring introduces steric effects that may influence binding interactions. The aldehyde functional group at the piperazine terminus provides a reactive handle for further derivatization, such as condensation reactions to form imines or hydrazones . Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous piperazine-carbaldehyde syntheses in the literature (e.g., 87% yield for a structurally related compound in , Scheme 1) .

Properties

Molecular Formula |

C15H23N3OS |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

IDIWYPUZNJCBEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors.

Attachment of the Carbaldehyde Group: The carbaldehyde group is introduced via a formylation reaction, typically using reagents like Vilsmeier-Haack or Duff formylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of high-throughput screening, automated synthesis, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the tert-butylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-1-carbaldehyde Derivatives

Key Observations:

Functional Group Reactivity: The target compound’s aldehyde group distinguishes it from ester or carboxylate derivatives (e.g., ), enabling unique downstream chemistry . Compared to morpholine- or thienopyrimidine-substituted analogs (), the pyridine-thioether motif in the target compound may reduce polarity, enhancing membrane permeability .

The tert-butylthio group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitroimidazoles in ), which could modulate redox activity .

Biological Activity

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with a unique structural configuration that includes a piperazine ring, a pyridine derivative, and a tert-butylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.53 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The presence of the tert-butylthio group is believed to enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

Antiviral Activity

The compound's potential antiviral properties have been explored in various studies. It has been suggested that its structural configuration allows it to interact with viral proteins or enzymes, potentially inhibiting viral replication. Further research is needed to elucidate the specific mechanisms through which this compound exerts antiviral effects.

Anticancer Activity

The anticancer potential of this compound has been a focus of investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival. The unique combination of functional groups in its structure may contribute to its effectiveness against various cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Apoptotic Pathway Activation : By activating pathways that lead to programmed cell death, it can selectively target cancerous cells while sparing normal cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.